molecular formula C9H13BBrNO2 B14082608 (2-Bromo-6-isobutylpyridin-4-yl)boronic acid

(2-Bromo-6-isobutylpyridin-4-yl)boronic acid

Cat. No.: B14082608
M. Wt: 257.92 g/mol
InChI Key: NQQSBJUDESBKTL-UHFFFAOYSA-N
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Description

(2-Bromo-6-isobutylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a bromine atom and an isobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-isobutylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-6-isobutylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

    Oxidation: The major product is the corresponding phenol.

    Reduction: The major product is the hydrogenated compound.

Scientific Research Applications

(2-Bromo-6-isobutylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    (4-Bromo-2-methylphenyl)boronic acid: Another boronic acid with a different substitution pattern on the aromatic ring.

    (2-Bromo-4-isopropylphenyl)boronic acid: A compound with a similar structure but different alkyl substitution.

Uniqueness: (2-Bromo-6-isobutylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isobutyl group and the bromine atom on the pyridine ring can provide distinct steric and electronic effects, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C9H13BBrNO2

Molecular Weight

257.92 g/mol

IUPAC Name

[2-bromo-6-(2-methylpropyl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H13BBrNO2/c1-6(2)3-8-4-7(10(13)14)5-9(11)12-8/h4-6,13-14H,3H2,1-2H3

InChI Key

NQQSBJUDESBKTL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)CC(C)C)(O)O

Origin of Product

United States

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